molecular formula C17H22O4 B1249401 9-acetoxythymol 3-O-tiglate

9-acetoxythymol 3-O-tiglate

Cat. No.: B1249401
M. Wt: 290.4 g/mol
InChI Key: NZQYJWRRXAUWML-WUXMJOGZSA-N
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Description

9-Acetoxythymol 3-O-tiglate is a thymol-derived monoterpenoid ester characterized by an acetoxy group at position 9 and a tiglate ester at the 3-O position of the thymol scaffold. Its molecular formula is C17H22O6 (exact mass: 322.36), and it has been isolated from various Eupatorium species, including E. japonicum, E. fortunei, and E. cannabinum . Structurally, it belongs to a broader class of thymol derivatives modified with acyl groups, which are known for their cytotoxic and antimicrobial properties .

Properties

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

[2-(1-acetyloxypropan-2-yl)-5-methylphenyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C17H22O4/c1-6-12(3)17(19)21-16-9-11(2)7-8-15(16)13(4)10-20-14(5)18/h6-9,13H,10H2,1-5H3/b12-6+

InChI Key

NZQYJWRRXAUWML-WUXMJOGZSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1=C(C=CC(=C1)C)C(C)COC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1=C(C=CC(=C1)C)C(C)COC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Thymol derivatives exhibit diverse bioactivities depending on their substitution patterns. Below is a detailed comparison of 9-acetoxythymol 3-O-tiglate with structurally related compounds:

Structural Comparison
Compound Substituents (Position) Molecular Formula Source
9-Acetoxythymol 3-O-tiglate 9-O-acetoxy, 3-O-tiglate C17H22O6 Eupatorium spp.
Thymyl angelate (6) 3-O-angelate C15H20O3 E. fortunei
8,9-Dehydrothymol 3-O-tiglate (7) 8,9-dehydro, 3-O-tiglate C16H18O4 E. fortunei
9-Angeloyloxythymol (8) 9-O-angeloyl C15H18O3 E. cannabinum, E. fortunei
9-O-Angeloyl-8,10-dehydrothymol (9) 9-O-angeloyl, 8,10-dehydro C15H16O3 E. cannabinum
10-Acetoxy-9-O-angeloyl-8-hydroxythymol 8-OH, 9-O-angeloyl, 10-O-acetoxy C17H22O6 E. cannabinum

Key Observations :

  • 9-Acetoxythymol 3-O-tiglate uniquely combines a 9-O-acetoxy group with a 3-O-tiglate ester, distinguishing it from other derivatives like thymyl angelate (angelate ester at C3) or 9-angeloyloxythymol (angelate at C9) .
  • The tiglate ester (α,β-unsaturated carbonyl) may enhance reactivity compared to saturated acyl groups (e.g., angelate) .
Cytotoxicity Comparison

Cytotoxicity data (IC50 values) against cancer cell lines highlight significant differences in potency:

Compound DLD-1 (μM) CCRF-CEM (μM) HL-60 (μM) P388D1 (μM)
9-Acetoxythymol 3-O-tiglate 0.02 ± 0.01 1.02 ± 0.07 1.36 ± 0.12 >100
9-Angeloyloxythymol (8) 60.08 ± 3.39 52.11 ± 2.16 >100 >100
9-O-Angeloyl-8,10-dehydrothymol (9) 55.36 ± 0.80 51.70 ± 0.48 >100 >100
10-Acetoxy-9-O-angeloyl-8-hydroxythymol 1.14 ± 0.16 2.63 ± 0.22 7.63 ± 0.94 >100
Thymyl angelate (6) >100 >100 >100 >100
8,9-Dehydrothymol 3-O-tiglate (7) >100 >100 >100 >100

Key Findings :

  • 9-Acetoxythymol 3-O-tiglate demonstrates ~300-fold higher potency against DLD-1 cells than 9-angeloyloxythymol (8) and 10-acetoxy-9-O-angeloyl-8-hydroxythymol .
  • The tiglate-ester substituent at C3 is critical for activity, as its removal (e.g., thymyl angelate) or replacement with non-α,β-unsaturated esters (e.g., angelate) abolishes cytotoxicity .
  • The acetoxy group at C9 likely enhances membrane permeability or target binding compared to hydroxyl or angeloyl groups .
Pharmacological Context
  • Mechanistic Insights : The α,β-unsaturated tiglate moiety may act as a Michael acceptor, enabling covalent interactions with cellular nucleophiles (e.g., glutathione or cysteine residues), thereby inducing oxidative stress or apoptosis .
  • Structural-Activity Relationship (SAR): C3 Substitution: Tiglate > Angelate > No substitution (thymol itself is inactive) . C9 Substitution: Acetoxy > Hydroxyl > Angeloyl . Saturation: Dehydrogenation at C8/C10 (e.g., 8,9-dehydrothymol derivatives) reduces activity .

Q & A

Q. How can researchers address reproducibility issues in natural product studies?

  • Answer :
  • Standardization : Use authenticated plant vouchers and chromatographic fingerprints .
  • Data transparency : Share raw spectra and assay protocols in supplementary materials.
  • Collaborative validation : Cross-verify results with independent labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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